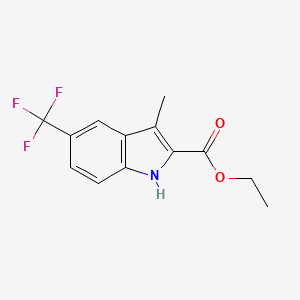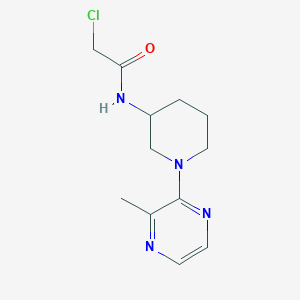
7-Iodo-4-methyl-2,3-dihydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-4-methyl-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H9IO It is a derivative of 2,3-dihydroinden-1-one, where an iodine atom is substituted at the 7th position and a methyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methyl-2,3-dihydroinden-1-one typically involves the iodination of 4-methyl-2,3-dihydroinden-1-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodo-4-methyl-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indenones, while oxidation can produce indenone derivatives.
Applications De Recherche Scientifique
7-Iodo-4-methyl-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7-Iodo-4-methyl-2,3-dihydroinden-1-one involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can form halogen bonds with target molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, altering the function of biological molecules.
Comparaison Avec Des Composés Similaires
4-Methyl-2,3-dihydroinden-1-one: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
7-Bromo-4-methyl-2,3-dihydroinden-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2,3-Dihydroinden-1-one: The parent compound without any substitutions, used as a starting material for various derivatives.
Uniqueness: 7-Iodo-4-methyl-2,3-dihydroinden-1-one is unique due to the presence of both iodine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9IO |
|---|---|
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
7-iodo-4-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3 |
Clé InChI |
QWTZCWUDQIXXKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC(=O)C2=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)


![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)

